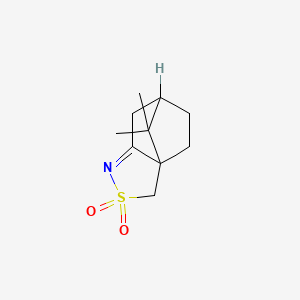
(1S)-(-)-(10-Camphorsulfonyl)imine
描述
(1S)-(-)-(10-Camphorsulfonyl)imine is a chiral sulfonamide derived from camphor. It is known for its utility in asymmetric synthesis, particularly in the formation of chiral amines. The compound’s unique structure, featuring a camphor backbone and a sulfonylimine group, makes it a valuable reagent in organic chemistry.
作用机制
Target of Action
As an imine, it is known to interact with various biological molecules, particularly proteins and enzymes, through the formation and exchange of imine bonds .
Mode of Action
(1S)-(-)-(10-Camphorsulfonyl)imine, being an imine, forms through the addition of a primary amine to an aldehyde or ketone, kicking out a molecule of water (H2O) in the process . This reaction is reversible, allowing for dynamic interactions with its targets . The presence of polar groups near the reactive imine species can greatly enhance the imine exchange .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-(-)-(10-Camphorsulfonyl)imine typically involves the reaction of camphorsulfonyl chloride with an amine. One common method is to react camphorsulfonyl chloride with ammonia or a primary amine under basic conditions to form the sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and rigorous purification steps, such as recrystallization or chromatography, are essential to obtain the desired product.
化学反应分析
Types of Reactions
(1S)-(-)-(10-Camphorsulfonyl)imine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Chiral amines.
Substitution: Various sulfonamide derivatives.
科学研究应用
(1S)-(-)-(10-Camphorsulfonyl)imine has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of drugs, particularly those requiring chiral purity.
Industry: Applied in the production of fine chemicals and agrochemicals.
相似化合物的比较
Similar Compounds
(1R)-(+)-Camphorsulfonylimine: The enantiomer of (1S)-(-)-(10-Camphorsulfonyl)imine, used in similar applications but with opposite chirality.
Camphorsulfonic acid: A related compound used as a catalyst in organic synthesis.
Camphorsulfonamide: Another derivative of camphor with applications in asymmetric synthesis.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both a camphor backbone and a sulfonylimine group. This combination allows it to be highly effective in inducing chirality in target molecules, making it a valuable tool in the synthesis of enantiomerically pure compounds.
属性
CAS 编号 |
60886-80-8 |
|---|---|
分子式 |
C10H15NO2S |
分子量 |
213.30 g/mol |
IUPAC 名称 |
(1S,7S)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide |
InChI |
InChI=1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10+/m0/s1 |
InChI 键 |
ZAHOEBNYVSWBBW-OIBJUYFYSA-N |
SMILES |
CC1(C2CCC13CS(=O)(=O)N=C3C2)C |
手性 SMILES |
CC1([C@H]2CC[C@]13CS(=O)(=O)N=C3C2)C |
规范 SMILES |
CC1(C2CCC13CS(=O)(=O)N=C3C2)C |
同义词 |
(3aS,6R)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide; |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














